molecular formula C8H4ClNO2S2 B1420020 2-(5-Chlorothiophen-2-yl)-1,3-thiazole-5-carboxylic acid CAS No. 1152614-58-8

2-(5-Chlorothiophen-2-yl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B1420020
CAS No.: 1152614-58-8
M. Wt: 245.7 g/mol
InChI Key: WVWISMXPOCOVOM-UHFFFAOYSA-N
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Description

2-(5-Chlorothiophen-2-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that contains both thiophene and thiazole rings. The presence of these rings makes it a valuable compound in various fields, including medicinal chemistry and material science. Thiophene and thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chlorothiophen-2-yl)-1,3-thiazole-5-carboxylic acid typically involves the condensation of 5-chlorothiophene-2-carboxylic acid with thioamide derivatives under specific reaction conditions. One common method includes the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent in the presence of a suitable solvent . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chlorothiophen-2-yl)-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions are possible, especially at the chlor

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2S2/c9-6-2-1-4(13-6)7-10-3-5(14-7)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWISMXPOCOVOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C2=NC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-Chlorothiophen-2-yl)-1,3-thiazole-5-carboxylic acid
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2-(5-Chlorothiophen-2-yl)-1,3-thiazole-5-carboxylic acid
Reactant of Route 3
2-(5-Chlorothiophen-2-yl)-1,3-thiazole-5-carboxylic acid
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2-(5-Chlorothiophen-2-yl)-1,3-thiazole-5-carboxylic acid
Reactant of Route 5
2-(5-Chlorothiophen-2-yl)-1,3-thiazole-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-(5-Chlorothiophen-2-yl)-1,3-thiazole-5-carboxylic acid

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